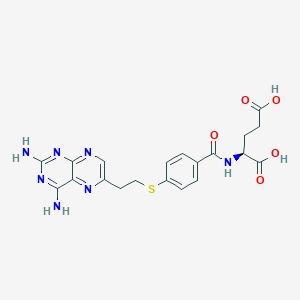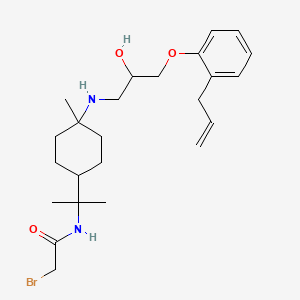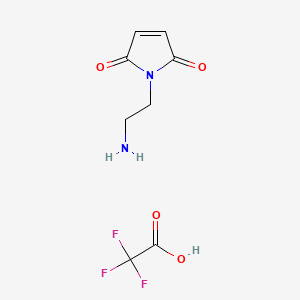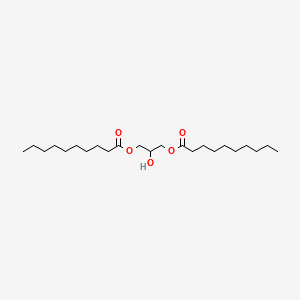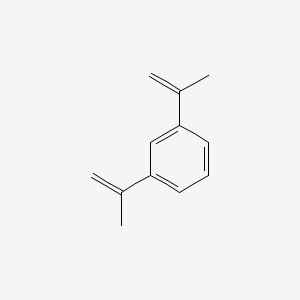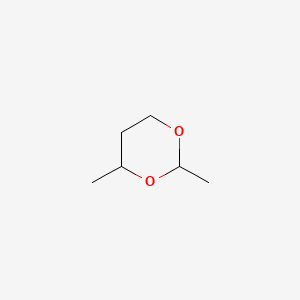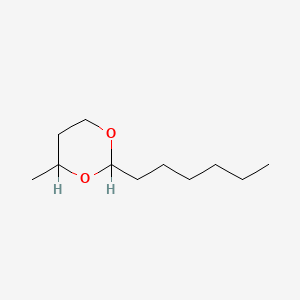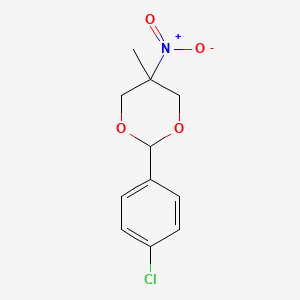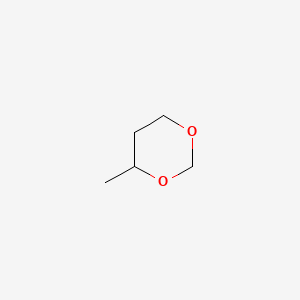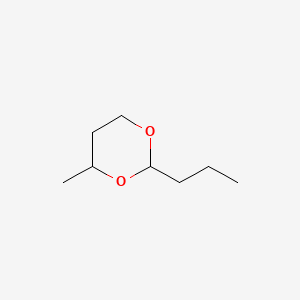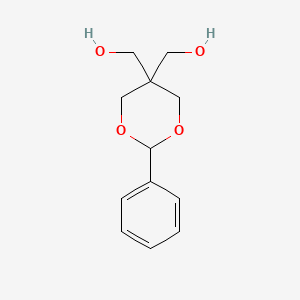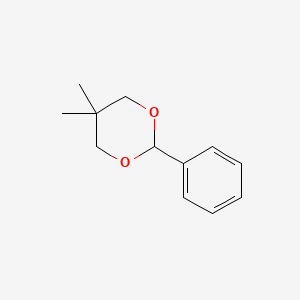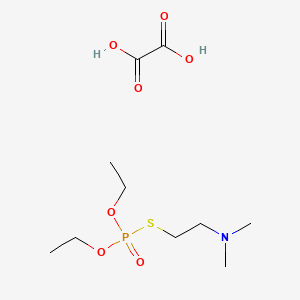
Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
217-AO is the tertiary analogue of Phospholine --- a quaternary cholinesterase inhibitor.
Applications De Recherche Scientifique
Pharmacological Studies
A study by Aquilonius, Fredriksson, and Sundwall (1964) investigated organophosphorus anticholinesterases, including diethoxy-(2-dimethylaminoethylthio)phosphine oxide. They focused on its acute toxicity and effects on blood pressure, heart rate, and neuromuscular transmission in animals. The sulfur-containing compounds, including this phosphine oxide, showed higher toxicity than their oxygen analogs, acting like potent cholinesterase inhibitors (Aquilonius, Fredriksson, & Sundwall, 1964).
Organometallic Chemistry
Cavinato and Toniolo (1993) discussed the synthesis of dimethyl carbonate via carbonylation of methyl alcohol, involving methoxycarbonyl complexes of palladium(II), potentially relevant to the synthesis processes involving phosphine oxides (Cavinato & Toniolo, 1993).
Synthesis and Properties
Maier (1991) reported on the synthesis, physical, and spectroscopic properties of various aminomethyl-dimethyl or diethylphosphine oxides, which could include derivatives similar to diethoxy-(2-dimethylaminoethylthio)phosphine oxide. Their findings contribute to the understanding of the chemical behavior and potential applications of these compounds (Maier, 1991).
Catalytic Applications
Schröder et al. (2014) synthesized secondary phosphine oxide–gold(I) complexes and explored their use in homogeneous catalysis, highlighting the potential of phosphine oxide derivatives in catalytic processes (Schröder et al., 2014).
Chemical Synthesis and Reactivity
Viktorov, Gurzhiy, and Dogadina (2021) studied reactions involving phosphorylmethylene oxazoles, which could be relevant to understanding the reactivity of compounds like diethoxy-(2-dimethylaminoethylthio)phosphine oxide in organic synthesis (Viktorov, Gurzhiy, & Dogadina, 2021).
Propriétés
Numéro CAS |
470-94-0 |
|---|---|
Nom du produit |
Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate |
Formule moléculaire |
C10H22NO7PS |
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
2-diethoxyphosphorylsulfanyl-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C8H20NO3PS.C2H2O4/c1-5-11-13(10,12-6-2)14-8-7-9(3)4;3-1(4)2(5)6/h5-8H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
PXPPTYPWWLDKPW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
SMILES canonique |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
3147-20-4 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
217-AO, AO 217 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)
